REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6])#[CH:2].[CH3:10][S:11](Cl)(=[O:13])=[O:12]>N1C=CC=CC=1>[C:1]([C:3]1[CH:4]=[C:5]([NH:6][S:11]([CH3:10])(=[O:13])=[O:12])[CH:7]=[CH:8][CH:9]=1)#[CH:2]
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Name
|
|
Quantity
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1.05 mL
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Type
|
reactant
|
Smiles
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C(#C)C=1C=C(N)C=CC1
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Name
|
|
Quantity
|
857 μL
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Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was then evaporated
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Type
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ADDITION
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Details
|
The residue was treated with 2 N aq. HCl (25 mL)
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Type
|
EXTRACTION
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Details
|
subsequently extracted with ethyl acetate (2×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
C(#C)C=1C=C(C=CC1)NS(=O)(=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |